N-(7,7-Dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridin-3-yl)-benzamide
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Overview
Description
N-(7,7-Dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridin-3-yl)-benzamide is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential biological activities. This compound belongs to the class of fused pyrano[4,3-b]thieno[3,2-e]pyridines, which are known for their diverse pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7,7-Dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridin-3-yl)-benzamide typically involves multi-step reactions starting from readily available precursors. One common route involves the condensation of ethyl 3-amino-4-(furan-2-yl)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylate with benzoyl chloride under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(7,7-Dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridin-3-yl)-benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety, where nucleophiles like amines or thiols replace the amide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antibacterial, and antitumor activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(7,7-Dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridin-3-yl)-benzamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s unique structure allows it to interact with various biological pathways, potentially modulating cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
Pyrano[4,3-b]pyridines: Known for their broad spectrum of biological activities, including anti-inflammatory and antibacterial properties.
Thieno[3,2-e]pyridines: Studied for their potential as anticancer agents and enzyme inhibitors.
Uniqueness
N-(7,7-Dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridin-3-yl)-benzamide stands out due to its fused ring system, which combines the structural features of both pyrano and thieno moieties. This unique arrangement enhances its ability to interact with diverse biological targets, making it a valuable compound for drug discovery and development .
Properties
CAS No. |
372970-04-2 |
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Molecular Formula |
C19H18N2O2S |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
N-(12,12-dimethyl-11-oxa-4-thia-2-azatricyclo[7.4.0.03,7]trideca-1,3(7),5,8-tetraen-6-yl)benzamide |
InChI |
InChI=1S/C19H18N2O2S/c1-19(2)9-15-13(10-23-19)8-14-16(11-24-18(14)21-15)20-17(22)12-6-4-3-5-7-12/h3-8,11H,9-10H2,1-2H3,(H,20,22) |
InChI Key |
DYDMWTPFTRETEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=NC3=C(C=C2CO1)C(=CS3)NC(=O)C4=CC=CC=C4)C |
solubility |
5.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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